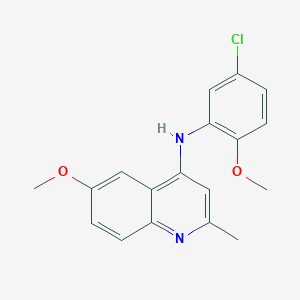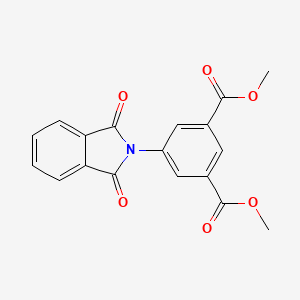![molecular formula C19H20N2O3 B5762296 methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate](/img/structure/B5762296.png)
methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by its unique structure, which includes a benzoate ester linked to a dihydroisoquinoline moiety through an acylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate typically involves multiple steps. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by acylation. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .
N-Alkylation: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. This is achieved by reacting the dihydroisoquinoline with an appropriate alkylating agent under basic conditions.
Acylation: The N-alkylated product is then subjected to acylation using an acyl chloride or anhydride to introduce the acylamino group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ester and acylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications due to its bioactive properties.
Wirkmechanismus
The mechanism of action of methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(6-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzoate: Similar structure but with a hydroxyl group.
3,4-Dihydroisoquinoline derivatives: Compounds with variations in the substituents on the dihydroisoquinoline ring.
Uniqueness
Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate is unique due to its specific acylamino linkage and ester group, which confer distinct chemical and biological properties compared to other dihydroisoquinoline derivatives .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-19(23)15-6-8-17(9-7-15)20-18(22)13-21-11-10-14-4-2-3-5-16(14)12-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMVPNUAQJXUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE](/img/structure/B5762239.png)

![(E)-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(2,5-dimethoxyphenyl)methanimine](/img/structure/B5762246.png)
![1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5762254.png)

![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4-diethoxybenzoate](/img/structure/B5762263.png)
![1-(Furan-2-ylmethyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)

![[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea](/img/structure/B5762302.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
